PTP1B Inhibitory Potency: Formylchromane vs. Formylchromone Scaffolds
Formylchromane derivatives, which include the chroman-2-carbaldehyde scaffold, exhibit PTP1B inhibitory activity with reported IC50 values reaching as low as 1.0 μM in the optimized series, representing a 73-fold improvement over the parent formylchromone (3-formylchromone) which shows an IC50 of 73 μM [1][2]. The formylchromane series also demonstrates irreversible, active-site-directed inhibition and remarkable selectivity for PTP1B over other human PTPases (LAR, TC-PTP), a profile not observed with the formylchromone congeners [2]. For procurement decisions, this means that the chromane-aldehyde core is a privileged pharmacophore for PTP1B drug discovery that cannot be replaced by the oxidized chromone-aldehyde scaffold.
| Evidence Dimension | PTP1B inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Formylchromane derivative IC50 = 1.0 μM (most potent in series) |
| Comparator Or Baseline | 3-Formylchromone (4-oxo-4H-1-benzopyran-3-carboxaldehyde) IC50 = 73 μM |
| Quantified Difference | 73-fold greater potency for the formylchromane scaffold |
| Conditions | Recombinant human PTP1B enzyme assay; irreversible, active-site-directed inhibition confirmed by kinetic studies |
Why This Matters
This quantitative potency advantage and mechanistic differentiation (irreversible vs. reversible) establish the formylchromane scaffold as a superior starting point for PTP1B inhibitor development, directly impacting lead optimization efficiency and the likelihood of achieving therapeutic selectivity.
- [1] Shim YS et al. Formylchromone derivatives as a novel class of protein tyrosine phosphatase 1B inhibitors. Bioorg Med Chem Lett, 2003; 13(15): 2561-3. PMID: 12852966. View Source
- [2] Formylchromone derivatives as irreversible and selective inhibitors of human protein tyrosine phosphatase 1B. Kinetic and modeling studies. Bioorg Med Chem, 2005; 13(4): 1325-1332. View Source
